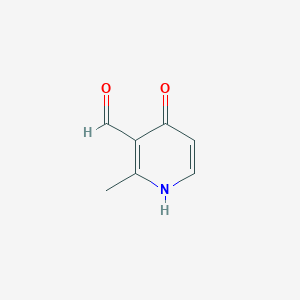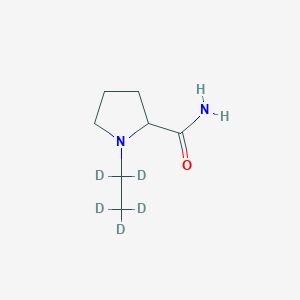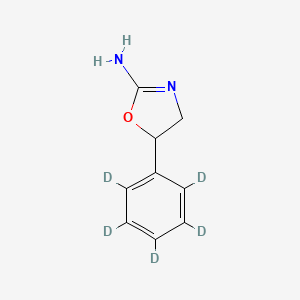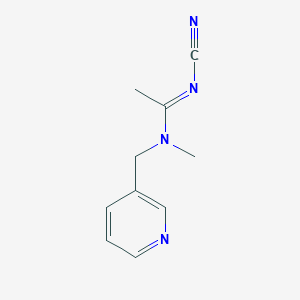
Ribarate Disodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ribarate Disodium Salt can be synthesized through the neutralization of ribaric acid with sodium hydroxide. The reaction typically involves dissolving ribaric acid in water and gradually adding sodium hydroxide until the pH reaches neutrality. The resulting solution is then evaporated to yield this compound crystals .
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The final product is often subjected to additional purification steps, such as recrystallization, to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Ribarate Disodium Salt undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogens and other nucleophiles can be used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Ribarate Disodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It plays a role in biochemical assays and studies involving enzyme activity.
Medicine: It is used in the development of pharmaceuticals and as a component in diagnostic assays.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Ribarate Disodium Salt involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or activator, depending on the context. The pathways involved often include the modulation of enzyme activity and the alteration of metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium Carbonate:
Sodium Tartrate: Used as an emulsifier and pH control agent in food products, it has distinct uses compared to Ribarate Disodium Salt.
Uniqueness
This compound is unique due to its specific applications in proteomics and biochemical research. Its ability to modulate enzyme activity and participate in various chemical reactions makes it a valuable tool in scientific studies .
Propriétés
Formule moléculaire |
C5H6Na2O7 |
|---|---|
Poids moléculaire |
224.08 g/mol |
Nom IUPAC |
disodium;2,3,4-trihydroxypentanedioate |
InChI |
InChI=1S/C5H8O7.2Na/c6-1(2(7)4(9)10)3(8)5(11)12;;/h1-3,6-8H,(H,9,10)(H,11,12);;/q;2*+1/p-2 |
Clé InChI |
XWSQGJPHMLUZEL-UHFFFAOYSA-L |
SMILES canonique |
C(C(C(=O)[O-])O)(C(C(=O)[O-])O)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


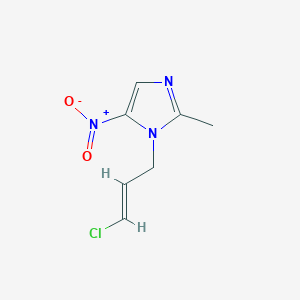
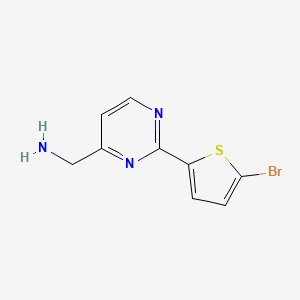
![6-Chloro-7-[2,3,5-tris-O-(phenylmethyl)-beta-D-arabinofuranosyl]-7H-purin-2-amine](/img/structure/B13444371.png)
![a-D-Galactopyranoside, 2-[2-(2-mercaptoethoxy)ethoxy]ethyl](/img/structure/B13444376.png)
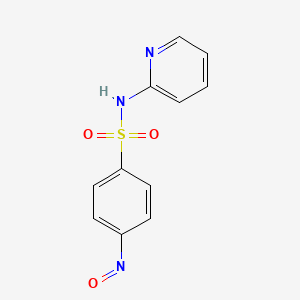
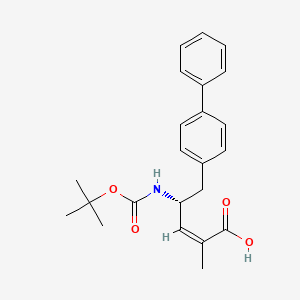
![(S)-1-(1-Isopropyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13444389.png)
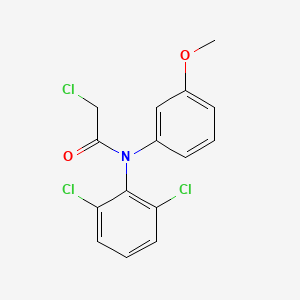
![2-Benzyl-2,8-diazaspiro[4.6]undecane](/img/structure/B13444402.png)
